molecular formula C21H17N3O4 B2450002 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1421482-64-5

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2450002
CAS No.: 1421482-64-5
M. Wt: 375.384
InChI Key: DRMWKVDHQLZCOH-UHFFFAOYSA-N
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Description

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H17N3O4 and its molecular weight is 375.384. The purity is usually 95%.
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Scientific Research Applications

Inhibition and Antimicrobial Activity

  • Isoxazol and cinchoninic acid derivatives, including compounds structurally related to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide, have shown promise as immunosuppressive agents due to their inhibition of dihydroorotate dehydrogenase, a key enzyme in the pyrimidine de novo synthesis pathway. This enzymatic pathway is crucial for the proliferation of immune cells, making these compounds potential candidates for modifying immune responses in diseases and transplantation (Knecht & Löffler, 1998).

Electrochromic and Photoluminescence Properties

  • Carbazole-based polymers have been synthesized and characterized for their electrochromic and photoluminescence properties, suggesting the potential for similar carbazole derivatives to be used in optoelectronic applications. These compounds exhibit reversible redox behavior and significant color changes upon oxidation, which could be harnessed for developing new materials for electronic displays and devices (Hsiao et al., 2013).

Anticancer and Antitumor Activity

  • Carbazole derivatives have been explored for their radical scavenging activity and potential as anticancer agents. The ability of these compounds to scavenge free radicals suggests a mechanism through which they could mitigate oxidative stress, a condition often associated with the development and progression of cancer (Naik, Kumar, & Swetha, 2010).

Synthesis and Structural Characterization

  • The synthesis and crystal structure of diflunisal carboxamides have been reported, providing insights into the molecular configurations and interactions that could influence the biological activities of similar carboxamide derivatives. Understanding the structural characteristics of these compounds aids in the design of molecules with targeted biological functions (Zhong et al., 2010).

Properties

IUPAC Name

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c22-20(25)16-10-4-5-11-18(16)27-13-7-6-12-23-21(26)17-14-19(28-24-17)15-8-2-1-3-9-15/h1-5,8-11,14H,12-13H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMWKVDHQLZCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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